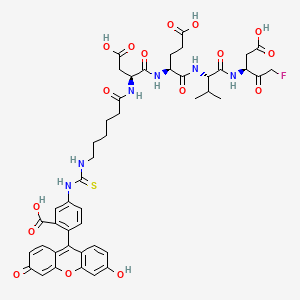
Antibacterial agent 126
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 126 is a potent antibacterial compound known for its ability to reduce biofilm burden and prevent the development of resistance in bacteria. It disrupts the integrity of bacterial membranes, leading to the leakage of intracellular materials and an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS) production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 126 involves the preparation of coumarin aminophosphonates. The reaction typically requires the use of specific reagents and conditions to ensure the formation of the desired compound. The process involves the reaction of coumarin derivatives with aminophosphonates under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques helps in maintaining the consistency and quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Antibacterial agent 126 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Antibacterial agent 126 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of antibacterial agents and their mechanisms of action.
Biology: The compound is used in biological research to study its effects on bacterial cells and biofilm formation.
Medicine: this compound is investigated for its potential use in treating bacterial infections and preventing biofilm-related complications.
Industry: The compound is used in the development of antibacterial coatings and materials for various industrial applications
Mécanisme D'action
Antibacterial agent 126 exerts its effects by disrupting the integrity of bacterial membranes, leading to the leakage of intracellular materials. This disruption increases the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which further damage the bacterial cells. The compound targets multiple pathways in the bacteria, making it effective against a wide range of bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to antibacterial agent 126 include:
Silver-based compounds: Known for their antimicrobial properties and used in various applications.
Beta-lactam derivatives: A class of antibiotics with a long history of use in treating bacterial infections.
Polymyxins: Natural polypeptide antibiotics used clinically.
Uniqueness
This compound is unique due to its ability to disrupt bacterial membranes and increase ROS and RNS production, making it highly effective against biofilm-forming bacteria. Its multitargeting mechanism sets it apart from other antibacterial agents, providing a broader spectrum of activity and reducing the likelihood of resistance development .
Propriétés
Formule moléculaire |
C21H24NO6P |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
7-[[diethoxyphosphoryl-(3-hydroxyphenyl)methyl]amino]-4-methylchromen-2-one |
InChI |
InChI=1S/C21H24NO6P/c1-4-26-29(25,27-5-2)21(15-7-6-8-17(23)12-15)22-16-9-10-18-14(3)11-20(24)28-19(18)13-16/h6-13,21-23H,4-5H2,1-3H3 |
Clé InChI |
OANULZMANUBUKF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















